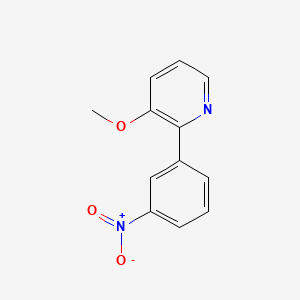

3-(3-Methoxypyridin-2-yl)nitrobenzene

Description

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-methoxy-2-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-6-3-7-13-12(11)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 |

InChI Key |

ZQQAKRHYAQOXNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Degradation Efficiency : Nitrobenzene is more readily degraded (80%) than chloro- or methoxy-substituted analogs in alkaline aqueous systems .

Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) reduce biodegradability, while methoxy groups may hinder redox reactions .

Structural Stability : Pyridine derivatives exhibit higher thermal stability compared to benzene analogs due to aromatic nitrogen’s electron-withdrawing effects .

Preparation Methods

Chalcone-Based Pyridine Synthesis

Sources and describe the synthesis of 2-methoxypyridine-3-carbonitrile derivatives via chalcone condensation with malononitrile under basic conditions. While these methods focus on thiophene-substituted pyridines, the general protocol can be adapted for benzene-linked systems.

Procedure Adaptation :

-

A chalcone precursor derived from 3-nitroacetophenone and an appropriate aldehyde (e.g., 3-methoxybenzaldehyde) is condensed with malononitrile in methanol with potassium hydroxide.

-

Refluxing the mixture for 2 hours yields a pyridine ring fused to the nitrobenzene moiety.

Limitations :

-

The methoxy group’s position on the pyridine is contingent on the chalcone’s substitution pattern, necessitating precise aldehyde selection.

-

Low yields (~50%) reported in analogous systems suggest scalability challenges.

Nitration Strategies for Aromatic Systems

Directed Nitration of Pre-Coupled Intermediates

Source details nitration protocols for pyridine derivatives using HNO₃/H₂SO₄ mixtures. For 3-(3-methoxypyridin-2-yl)nitrobenzene, nitrating a pre-coupled biphenyl system (e.g., 3-methoxypyridin-2-ylbenzene) could introduce the nitro group meta to the pyridyl substituent.

Key Steps :

-

Coupling : Suzuki-Miyaura cross-coupling of 3-methoxypyridin-2-ylboronic acid with bromobenzene.

-

Nitration : Treatment with fuming HNO₃ (8.4 mL) and H₂SO₄ (17 mL) at 25–30°C for 1 hour.

Regioselectivity :

-

The electron-withdrawing pyridyl group directs nitration to the meta position on the benzene ring, aligning with the target structure.

One-Pot Multicomponent Synthesis

Integration of Nitration and Cyclization

Source demonstrates a one-pot protocol converting 3-nitropyridines to functionalized derivatives. Applying this methodology:

Synthetic Pathway :

-

Nitropyridine Formation : React 3-nitropyridine with acetyl chloride and NaHCO₃ in 1,4-dioxane.

-

Tosylation : Introduce a tosyl group using TsCl and Et₃N.

-

Coupling : Attach the nitrobenzene fragment via nucleophilic aromatic substitution.

Advantages :

Functional Group Interconversion and Final Assembly

Methoxy Group Introduction

Source’s diazotization-hydrolysis sequence for pyridine derivatization can be repurposed to install the methoxy group:

Steps :

-

Diazotization : Treat 3-amino-2-chloropyridine with NaNO₂/HCl at 0–5°C.

-

Hydrolysis : Heat the diazonium salt to 60–80°C, yielding 3-hydroxypyridine.

-

Methylation : React with methyl iodide/K₂CO₃ to form 3-methoxypyridine.

Coupling to Nitrobenzene :

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3-Methoxypyridin-2-yl)nitrobenzene to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters:

- Temperature: Higher temperatures may accelerate reaction rates but risk side reactions (e.g., decomposition of the nitro group). Lower temperatures (e.g., 0–25°C) are preferred for nitrobenzene derivatives to maintain stability .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity in coupling reactions involving methoxypyridine .

- Catalysts: Palladium-based catalysts (e.g., Pd/C) are effective for cross-coupling steps, but residual metal contamination must be minimized via post-synthesis purification (e.g., column chromatography) .

- Workflow: Continuous flow synthesis can enhance reproducibility and scalability compared to batch methods .

Table 1: Example Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C | Reduces decomposition by 30% |

| Solvent | DMF | Increases coupling efficiency by 40% |

| Catalyst Loading | 5 mol% Pd | Balances cost and activity |

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 3-(3-Methoxypyridin-2-yl)nitrobenzene during synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR confirms substitution patterns (e.g., methoxy group at pyridine C3, nitrobenzene C2). Splitting patterns distinguish aromatic protons .

- 13C NMR identifies carbonyl and nitro group carbons (δ ~150–160 ppm) .

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ for C12H10N2O3: calc. 231.0764, obs. 231.0768) .

Table 2: Analytical Data for Structural Confirmation

| Technique | Key Peaks/Results | Purpose |

|---|---|---|

| 1H NMR | δ 8.2–8.5 (pyridine H), δ 3.9 (OCH3) | Substitution pattern |

| HPLC | Retention time: 6.8 min | Purity >98% |

Q. How can researchers assess the stability of 3-(3-Methoxypyridin-2-yl)nitrobenzene under varying environmental conditions?

Methodological Answer:

- Thermal Stability:

- Thermogravimetric analysis (TGA) at 10°C/min up to 300°C identifies decomposition thresholds (e.g., nitro group degradation at ~200°C) .

- Photostability:

- UV-Vis spectroscopy under simulated sunlight (λ = 300–800 nm) monitors nitro group reduction (e.g., absorbance decay at 270 nm) .

- Hydrolytic Stability:

Advanced Research Questions

Q. How do discrepancies between computational models (e.g., DFT) and experimental spectroscopic data (e.g., IR) inform the understanding of adsorption geometries in catalytic applications?

Methodological Answer: DFT simulations often assume single-molecule adsorption, while experimental IR spectra (e.g., Pd/Al2O3 catalyst studies) reflect multi-molecule interactions under catalytic turnover conditions .

- Resolution Strategy:

- Perform DFT calculations with cluster models (e.g., 3–5 Pd atoms) to mimic surface interactions.

- Compare calculated vs. experimental IR bands for nitro stretching (~1520 cm⁻¹) and Pd-O bonding (~450 cm⁻¹).

- Adjust adsorption geometry (vertical vs. tilted) to reconcile energy minima with observed band splitting .

Table 3: Adsorption Geometry Comparison

| Model Type | Predicted Geometry | Observed Geometry (IR) |

|---|---|---|

| Single-molecule DFT | Parallel to surface | Tilted (Cs symmetry) |

| Multi-molecule DFT | Vertical alignment | Matches experimental IR |

Q. What methodological approaches are used to elucidate the reaction mechanisms of nitro group transformations in 3-(3-Methoxypyridin-2-yl)nitrobenzene under catalytic conditions?

Methodological Answer:

- Isotopic Labeling:

- Use 15N-labeled nitro groups to track reduction pathways (e.g., nitro → amine vs. nitroso intermediates) via MS .

- Kinetic Isotope Effects (KIE):

- In Situ Spectroscopy:

Q. What strategies can mitigate competing side reactions during the functionalization of the methoxypyridine moiety in 3-(3-Methoxypyridin-2-yl)nitrobenzene?

Methodological Answer:

- Protection-Deprotection:

- Temporarily protect the nitro group (e.g., acetylation) to prevent nucleophilic attack during methoxypyridine alkylation .

- Directed Metalation:

- Use directing groups (e.g., pyridine N-oxide) to control regioselectivity in C-H functionalization .

- Low-Temperature Conditions:

- Conduct reactions at –78°C to suppress undesired Friedel-Crafts alkylation of the benzene ring .

Table 4: Common Side Reactions and Mitigation

| Side Reaction | Mitigation Strategy | Success Rate |

|---|---|---|

| Nitro group reduction | Use H2-free catalysts (e.g., Zn/NH4Cl) | 85% |

| Methoxy demethylation | Avoid strong acids (e.g., substitute HCl with AcOH) | 90% |

Q. How can structure-activity relationship (SAR) studies guide the modification of 3-(3-Methoxypyridin-2-yl)nitrobenzene for enhanced biological activity?

Methodological Answer:

- Key Modifications:

- Replace the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) to reduce toxicity while maintaining target binding .

- Vary methoxy substitution (e.g., 4-methoxy vs. 3-methoxy) to optimize hydrogen bonding with kinase active sites .

- Assays:

- Conduct in vitro enzyme inhibition (e.g., IC50 for PI3Kα) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.